Target Binding Affinity: Diniconazole Kd vs. Tebuconazole, Triadimenol, and Triadimefon on Magnaporthe grisea CYP51
In a head-to-head in vitro binding study using purified recombinant lanosterol 14α-demethylase (CYP51) from Magnaporthe grisea expressed in E. coli, diniconazole exhibited a Kd of 0.143 μmol/L, which was significantly lower (indicating higher affinity) than tebuconazole (0.24 μmol/L), triadimenol (0.257 μmol/L), and triadimefon (0.307 μmol/L) [1]. The Kd values showed significant correlation with 120h-EC₅₀ values for mycelial growth inhibition in the same pathogen.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for CYP51 binding |
|---|---|
| Target Compound Data | 0.143 μmol/L |
| Comparator Or Baseline | Tebuconazole: 0.24 μmol/L; Triadimenol: 0.257 μmol/L; Triadimefon: 0.307 μmol/L |
| Quantified Difference | Diniconazole Kd is 40.4% lower than tebuconazole, 44.4% lower than triadimenol, and 53.4% lower than triadimefon |
| Conditions | In vitro binding assay using recombinant M. grisea CYP51 expressed in E. coli |
Why This Matters
Higher target-binding affinity may translate to effective fungal control at lower application rates, potentially reducing active ingredient load per hectare and minimizing environmental residue.
- [1] Xiao M, et al. Application of binding spectra in DMIs fungicide screening. Sheng Wu Gong Cheng Xue Bao (Chinese Journal of Biotechnology). 2007;23(6):1129-1134. PMID: 18257249. View Source
